
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione, also known as QAPD, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of quinoxaline and piperidine, two important chemical classes that have been extensively studied for their biological activities.
作用机制
The mechanism of action of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the target organism. For example, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has also been reported to bind to the fungal cell wall component chitin, which is essential for fungal growth and survival.
Biochemical and Physiological Effects
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been shown to exhibit various biochemical and physiological effects depending on the target organism and the experimental conditions. For example, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the activity of certain enzymes such as acetylcholinesterase. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione in lab experiments is its relatively simple synthesis method and high purity. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be easily synthesized in large quantities with high yields, which makes it suitable for various applications. Another advantage is its versatility, as 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be modified to introduce different functional groups or conjugated to other molecules to enhance its properties. However, one of the limitations of using 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione is its potential toxicity, as some studies have reported cytotoxic effects at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary to ensure the safety of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione in lab experiments.
未来方向
There are several future directions for the research on 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione. One direction is to further investigate its potential therapeutic applications, particularly in cancer and fungal infections. Another direction is to explore its use as a building block for the synthesis of novel organic materials with unique properties. Furthermore, the development of new synthetic methods and modifications of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione may lead to the discovery of more potent and selective compounds with improved pharmacological profiles. Finally, the investigation of the mechanism of action of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione and its interactions with biological targets may provide insights into the design of new drugs and therapies.
合成方法
The synthesis of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione involves the reaction of quinoxaline-2-carboxylic acid with piperidine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization or chromatography. The chemical structure of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been investigated for its anticancer, antifungal, and antimicrobial activities. In material science, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been used as a building block for the synthesis of novel organic materials such as conducting polymers and metal-organic frameworks. In analytical chemistry, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been employed as a derivatizing agent for the determination of various compounds such as amino acids and carbohydrates.
属性
IUPAC Name |
3-(quinoxalin-2-ylamino)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-6-5-10(13(19)17-12)16-11-7-14-8-3-1-2-4-9(8)15-11/h1-4,7,10H,5-6H2,(H,15,16)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYJDHWEYMDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

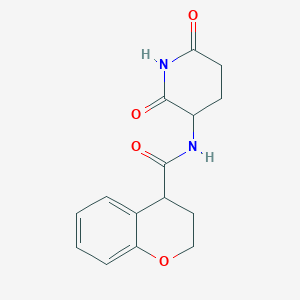

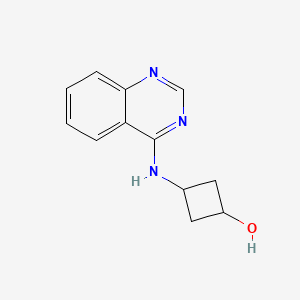
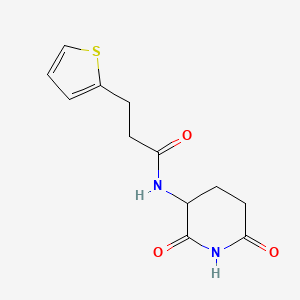
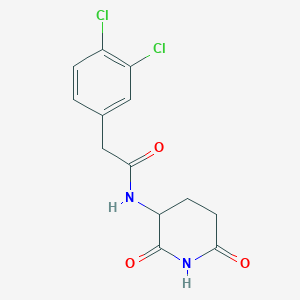
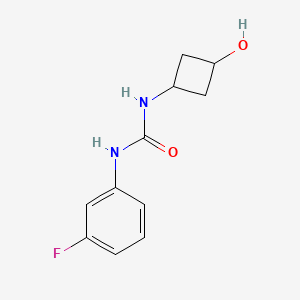
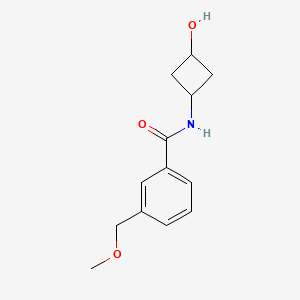

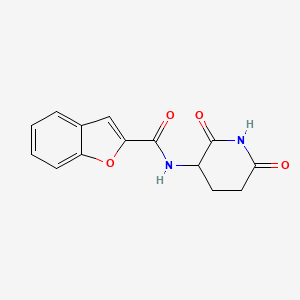


![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)

![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)